The Psychotropic Profile of TC-2153: A STriatal-Enriched Phosphatase (STEP) Inhibitor
The Psychotropic Profile of TC-2153: A STriatal-Enriched Phosphatase (STEP) Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TC-2153, chemically identified as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP).[1] This document provides a comprehensive technical overview of the psychotropic activities of TC-2153, consolidating findings from preclinical in-vitro and in-vivo studies. It details the compound's mechanism of action, its effects on key neuronal signaling pathways, and its potential therapeutic applications in various neurological and psychiatric disorders. This guide is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological processes to facilitate further investigation into this promising compound.
Introduction
Striatal-Enriched protein tyrosine Phosphatase (STEP) is a brain-specific phosphatase that plays a critical role in regulating synaptic plasticity by opposing the activity of protein tyrosine kinases.[2][3] Elevated levels or activity of STEP have been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and Fragile X syndrome.[2][4] By dephosphorylating key substrates such as the GluN2B subunit of the NMDA receptor, and kinases like ERK1/2, and Pyk2, STEP dampens synaptic strengthening and contributes to cognitive deficits.[2][5] TC-2153 has emerged as a promising therapeutic candidate due to its ability to selectively inhibit STEP, thereby reversing the detrimental effects of its overactivity.[1][4]
Mechanism of Action
TC-2153 is a novel protein tyrosine phosphatase (PTP) inhibitor characterized by a unique benzopentathiepin core structure.[1][3] Its primary mechanism of action involves the formation of a reversible covalent bond with the catalytic cysteine residue within the active site of STEP.[1] This interaction effectively inactivates the phosphatase, preventing it from dephosphorylating its downstream targets.
The inhibition of STEP by TC-2153 leads to an increase in the tyrosine phosphorylation of several key neuronal proteins. This modulation of the phosphotyrosine state of critical signaling molecules is the foundation of TC-2153's observed psychotropic effects.
Signaling Pathway
The inhibitory action of TC-2153 on STEP initiates a cascade of downstream signaling events that ultimately enhance synaptic function and neuronal excitability. A simplified representation of this pathway is illustrated below.
In-Vitro and In-Vivo Psychotropic Activity
The psychotropic effects of TC-2153 have been investigated in a variety of preclinical models, demonstrating its potential in treating cognitive dysfunction, seizures, and mood disorders.
Cognitive Enhancement
In mouse models of Alzheimer's disease (3xTg-AD mice), administration of TC-2153 has been shown to reverse cognitive deficits.[1][5] A single dose of the compound improved performance in several cognitive tasks, making the Alzheimer's model mice indistinguishable from healthy controls in some tests.[4][6] This cognitive improvement is attributed to the increased phosphorylation of STEP substrates, which strengthens synaptic connections crucial for learning and memory.[6]
Anticonvulsant Activity
TC-2153 has demonstrated significant anticonvulsant effects in a kainic acid (KA)-induced seizure model in mice.[7] Treatment with TC-2153 reduced the severity of seizures in both male and female mice.[7] This effect is thought to be mediated by a surprising action of the compound in suppressing neuronal intrinsic excitability, as evidenced by a decrease in action potential firing rate and hyperpolarization-induced currents (Ih) in hippocampal neurons.[7][8]
Antidepressant-like Effects
Chronic administration of TC-2153 has been shown to produce antidepressant-like effects in mice without causing adverse effects on locomotor activity or anxiety.[9][10] This activity is associated with an increase in the expression of brain-derived neurotrophic factor (BDNF) and a decrease in the mRNA levels of MAOA and 5-HT1A receptors in the midbrain.[9][10] Furthermore, TC-2153 inhibits 5-HT2A receptor-mediated signaling, which is a known mechanism of action for some antidepressant drugs.[9][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of TC-2153.
Table 1: In-Vitro Potency of TC-2153
| Target | Assay | IC50 (nM) | Reference |
| STEP | pNPP Assay | 24.6 ± 0.8 | [1] |
| STEP61 | Full-length protein assay | 93.3 ± 1.1 | [1] |
| STEP46 | Full-length protein assay | 57.3 ± 1.1 | [1] |
| HePTP | Full-length protein assay | 363.5 ± 1.2 | [1] |
| PTP-SL | Full-length protein assay | 220.6 ± 1.3 | [1] |
| PTP1B | Full-length protein assay | 723.9 ± 1.2 | [1] |
| SHP-2 | Full-length protein assay | 6896.0 ± 1.2 | [1] |
Table 2: In-Vivo Efficacy of TC-2153 in Animal Models
| Animal Model | Condition | Dose | Outcome | Reference |
| 3xTg-AD Mice | Alzheimer's Disease | 10 mg/kg, i.p. | Reversal of cognitive deficits in Y-maze, NOR, and MWM tasks. | [1][5] |
| C57BL/6J Mice | Kainic Acid-Induced Seizures | 10 mg/kg, i.p. | Significant reduction in seizure severity. | [7][8] |
| Disc1-L100P Mice | Schizophrenia Model | 10 mg/kg, i.p. | Reduction of hyperactivity. | [12] |
| Mice | Depression Model (Forced Swim Test) | 20 mg/kg, i.p. (chronic) | Antidepressant-like effect. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of TC-2153's psychotropic activity.
Synthesis of TC-2153
The synthesis of 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153) has been previously described.[3] A general synthetic scheme is outlined below. The process involves a multi-step synthesis starting from commercially available materials, leading to the formation of the benzopentathiepin core structure.[3]
For a detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, please refer to the primary literature.[3]
In-Vivo Administration and Behavioral Testing
-
Animals: Adult male and female C57BL/6J mice are used.[8]
-
Drug Administration: Mice receive an intraperitoneal (i.p.) injection of either vehicle (2.8% DMSO in saline) or TC-2153 (10 mg/kg).[8]
-
Seizure Induction: Three hours after the initial injection, mice are administered KA (30 mg/kg, i.p.) to induce seizures.[8]
-
Behavioral Monitoring: Seizure activity is monitored and scored for a defined period following KA injection using a modified Racine scale.[7]
-
Animals: 6- and 12-month-old triple transgenic AD (3xTg-AD) mice and wild-type controls are used.[1]
-
Drug Administration: Mice are treated with either vehicle or TC-2153 (10 mg/kg, i.p.) 3 hours prior to behavioral testing.[1]
-
Behavioral Assays: A battery of tests is performed to assess cognitive function, including the Y-maze for spatial working memory, the Novel Object Recognition (NOR) task for recognition memory, and the Morris Water Maze (MWM) for spatial learning and memory.[1]
In-Vitro Assays
The inhibitory activity of TC-2153 against STEP is determined using a p-nitrophenyl phosphate (pNPP) assay.[1] Recombinant STEP is incubated with varying concentrations of TC-2153, and the rate of pNPP hydrolysis is measured spectrophotometrically. The IC50 value is then calculated from the dose-response curve.
-
Cell Culture and Treatment: Cortical neuronal cultures are treated with TC-2153 at various concentrations for a specified duration.[1]
-
Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of STEP substrates (e.g., p-ERK1/2, p-Pyk2, p-GluN2B) and total protein levels as loading controls.[1][5]
-
Detection and Analysis: Bands are visualized using chemiluminescence, and densitometry is performed to quantify the changes in protein phosphorylation.[7]
Safety and Toxicity
Preclinical studies have indicated that TC-2153 has a low level of acute toxicity, with an LD50 greater than 1000 mg/kg in mice.[1] In-vitro studies using cortical cultures have shown no significant neuronal toxicity at concentrations up to 100 µM.[1]
Conclusion and Future Directions
TC-2153 is a promising psychotropic agent with a novel mechanism of action centered on the selective inhibition of STEP. Preclinical evidence strongly supports its potential as a therapeutic for a range of neurological and psychiatric disorders characterized by cognitive impairment, neuronal hyperexcitability, and mood disturbances. Its ability to reverse cognitive deficits in an Alzheimer's disease model, suppress seizures, and exert antidepressant-like effects highlights its multifaceted therapeutic potential.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes for potential clinical applications. Further investigation into the long-term effects and safety profile of TC-2153 in various animal models is also warranted. The continued exploration of TC-2153 and other STEP inhibitors could pave the way for novel treatment strategies for a host of debilitating brain disorders.
References
- 1. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzopentathiepin analogs and their evaluation as inhibitors of the phosphatase STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]
- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
- 6. voanews.com [voanews.com]
- 7. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by TC-2153 reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by TC-2153 reduces hippocampal excitability and seizure propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase, 8-(Trifluoromethyl)-1,2,3,4,5-Benzopentathiepin-6-Amine hydrochloride (TC-2153), Produces Antidepressant-Like Effect and Decreases Functional Activity and Protein Level of 5-HT2A Receptor in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
